molecular formula C16H13NO3 B2964837 N-([2,2'-bifuran]-5-ylmethyl)benzamide CAS No. 2034489-99-9

N-([2,2'-bifuran]-5-ylmethyl)benzamide

Cat. No.: B2964837
CAS No.: 2034489-99-9
M. Wt: 267.284
InChI Key: AJIDUCCMCYUFMH-UHFFFAOYSA-N
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Description

Contextualizing the Benzamide (B126) and Bifuran Scaffolds in Organic Chemistry

The significance of N-([2,2'-bifuran]-5-ylmethyl)benzamide can be best understood by examining its constituent parts: the benzamide and bifuran scaffolds.

The benzamide scaffold, a benzoic acid derivative where the hydroxyl group is replaced by an amine, is a cornerstone in medicinal chemistry. walshmedicalmedia.com Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net This versatility stems from the amide group's ability to form stable hydrogen bonds and the benzene (B151609) ring's capacity for various substitutions, allowing for the fine-tuning of a molecule's biological and physical characteristics. researchgate.net In fact, approximately 25% of all active pharmaceutical ingredients contain an amide scaffold. researchgate.net

The bifuran scaffold, consisting of two furan (B31954) rings linked together, is another heterocyclic structure of significant interest. Furan, a five-membered aromatic ring containing an oxygen atom, is a component of many natural and synthetic bioactive compounds. ijabbr.com Bifuran structures, in particular, are explored for their unique electronic and steric properties. smolecule.com They have applications in the development of organic electronic materials, such as fluorescent materials and semiconductors for organic solar cells and field-effect transistors. researchgate.nethuji.ac.il The stability of the bifuran unit can be a challenge, but recent research has focused on creating more stable bifuran-based building blocks for these applications. researchgate.nethuji.ac.il

Table 1: Properties and Applications of Benzamide and Bifuran Scaffolds

Scaffold Key Properties Common Applications

| Benzamide | - Ability to form hydrogen bonds

  • Versatile substitution patterns
  • Wide range of biological activities | - Antimicrobial agents
  • Anticancer drugs
  • Anti-inflammatory medications
  • Analgesics | | Bifuran | - Unique electronic and steric properties
  • Potential for fluorescence
  • Planar structure | - Organic electronics
  • Fluorescent materials
  • Semi-conducting materials
  • Building blocks for complex molecules |
  • Rationale for Investigating this compound

    The rationale for investigating this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel properties. The benzamide moiety provides a well-established platform for biological activity, while the bifuran group introduces unique structural and electronic features. researchgate.netsmolecule.com

    Overview of Research Trajectories for Complex Heterocyclic Amides

    The study of complex heterocyclic amides like this compound is part of a broader trend in medicinal chemistry focused on the development of novel bioactive molecules. eurekaselect.com Research in this area is driven by the need for new drugs with improved efficacy, potency, and fewer side effects. ingentaconnect.com

    Current research trajectories for complex heterocyclic amides include:

    Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methods to create diverse libraries of heterocyclic amides. tohoku.ac.jpasiaresearchnews.com

    Biological Screening: These new compounds are then screened for a wide range of biological activities, including antimicrobial, anticancer, anti-tubercular, and antimalarial properties. eurekaselect.comingentaconnect.com

    Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of these amides and observing the effect on their biological activity, researchers can identify the key structural features responsible for their therapeutic effects. nih.gov

    Computational Modeling: Molecular modeling and docking studies are increasingly used to predict how these molecules will interact with biological targets, helping to guide the design of more potent and selective drugs. researchgate.net

    Table 2: Representative Research Findings on Related Heterocyclic Amides

    Compound Class Example Reported Biological Activity
    Benzamide Derivatives N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide Calcineurin inhibitor with neuroprotective potential in models of Parkinson's disease. nih.gov
    Furan-containing Amides N-Methyl-N-(5-methylfuran-2-yl)benzamide Investigated for potential antimicrobial, anti-inflammatory, and analgesic effects.
    Substituted Benzamides N-substituted benzamide derivatives Antiproliferative activities against various cancer cell lines. nih.govresearchgate.net

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AJIDUCCMCYUFMH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H13NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    267.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies for N 2,2 Bifuran 5 Ylmethyl Benzamide and Its Precursors

    Retrosynthetic Analysis of the N-([2,2'-bifuran]-5-ylmethyl)benzamide Architecture

    A retrosynthetic analysis of this compound reveals two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key precursors: [2,2'-bifuran]-5-ylmethanamine and benzoic acid or a derivative thereof. A second disconnection can be made at the C-C bond linking the two furan (B31954) rings, leading to simpler furan-based starting materials. This analysis provides a roadmap for the forward synthesis, highlighting the critical bond formations required to construct the target molecule.

    Approaches for the Synthesis of the [2,2'-Bifuran] Moiety

    Palladium-Catalyzed Coupling Strategies for Bifuran Formation

    Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and they have been successfully applied to the synthesis of bifuran structures. semanticscholar.orgresearchgate.netnih.gov The Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. semanticscholar.orgresearchgate.netnih.gov For instance, the coupling of a furanboronic acid with a halogenated furan derivative can efficiently generate the [2,2'-bifuran] skeleton. semanticscholar.orgresearchgate.net

    A general scheme for the Suzuki coupling to form a 2,2'-bifuran (B1329537) is as follows: A 5,5'-dihalo-2,2'-bifuran can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate to yield the desired substituted bifuran. semanticscholar.org This methodology allows for the introduction of various substituents onto the bifuran core. semanticscholar.org

    Alternative Methodologies for Bifuran Synthesis

    While palladium-catalyzed methods are prevalent, other strategies exist for the synthesis of the bifuran moiety. One such method is the copper-mediated oxidative coupling of a lithium salt of furan. semanticscholar.orgresearchgate.net This approach can lead to the formation of 2,2'-bifuran, which can then be further functionalized. semanticscholar.orgresearchgate.net Additionally, methods involving the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium (B1222738) iodide under Corey–Chaykovsky reaction conditions have been developed for the synthesis of substituted 2,5-dihydro-2,2'-bifurans. researchgate.net

    Strategies for Amide Bond Formation in the Context of this compound

    The final key step in the synthesis of this compound is the formation of the amide bond. This can be achieved through various methods, including the use of coupling reagents and direct amidation protocols. creative-proteomics.comnih.gov

    Utilizing Coupling Reagents (e.g., DCC, EDC)

    Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used as coupling agents to facilitate amide bond formation. creative-proteomics.compeptide.comyoutube.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. creative-proteomics.com The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. creative-proteomics.com

    EDC is a water-soluble carbodiimide, making it particularly useful in aqueous reaction conditions. creative-proteomics.compeptide.com The choice between DCC and EDC often depends on the solubility of the reactants and the desired reaction conditions. creative-proteomics.comthermofisher.com For instance, DCC is often used in organic solvents, and the byproduct, dicyclohexylurea, is insoluble in most organic solvents and precipitates out of the reaction mixture. peptide.com

    Coupling ReagentSolubilityByproductKey Features
    DCC Organic SolventsDicyclohexylurea (insoluble)Effective in non-aqueous conditions. thermofisher.com
    EDC WaterWater-soluble urea (B33335) derivativeSuitable for aqueous reactions. creative-proteomics.compeptide.com

    Direct Amidation and Modified Protocols

    Direct amidation methods, which form the amide bond without the need for pre-activation of the carboxylic acid, offer a more atom-economical approach. researchgate.netacs.org These methods often require a catalyst and may involve heating. researchgate.netacs.org For example, a green and efficient method for the preparation of benzamide (B126) derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net Another approach utilizes B(OCH2CF3)3 as a reagent for the direct amidation of carboxylic acids with amines. acs.org

    Furthermore, oxidative amidation reactions provide another route to benzamides. researchgate.net These reactions can involve the use of various catalysts and oxidants to facilitate the coupling of aldehydes or benzylamines with amines. researchgate.net

    Synthetic Routes to this compound

    The creation of this compound is typically achieved through multi-step processes that culminate in the formation of the central amide linkage. These routes rely on the synthesis of key precursors, namely the ([2,2'-bifuran]-5-yl)methanamine and a suitable benzoyl derivative.

    The synthesis of the target compound and its analogs generally involves the coupling of a benzoyl derivative with an amine. A common and classical approach is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride under basic conditions. For this compound, this would involve the reaction of ([2,2'-bifuran]-5-yl)methanamine with benzoyl chloride.

    Alternative pathways utilize coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl chloride. This method is particularly useful for sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to activate the benzoic acid for reaction with the amine.

    A general synthetic scheme is outlined below:

    Formation of the Bifuran Moiety : This precursor can be synthesized through various cross-coupling reactions.

    Installation of the Aminomethyl Group : The bifuran core is functionalized to introduce a methylamine (B109427) group at the 5-position, yielding ([2,2'-bifuran]-5-yl)methanamine.

    Amide Coupling : The final step involves the reaction of the amine precursor with either benzoyl chloride or benzoic acid (using coupling agents) to form the final product. smolecule.comnanobioletters.com

    Modern approaches, such as multi-step continuous flow synthesis, have been developed for complex molecules, which can streamline the production process by linking individual reactions and purifications in a single automated sequence. syrris.jp This methodology reduces manual handling and reaction time. syrris.jp

    Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the stoichiometry of reagents and catalysts. researchgate.net

    For amide bond formation, the choice of solvent can significantly impact reaction efficiency. Solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are often used. researchgate.net In some cases, solvent-free conditions at elevated temperatures have been shown to improve yields. researchgate.net For instance, in the synthesis of N-(pyridin-2-yl)benzamide, increasing the catalyst amount from 10 to 20 mol% and running the reaction under solvent-free conditions at 110°C increased the yield to 82%. researchgate.net

    The optimization of a silver(I)-promoted oxidative coupling reaction for synthesizing dihydrobenzofuran neolignans, which share structural motifs with the target compound, highlights the importance of systematic adjustments. scielo.brchemrxiv.org In that study, acetonitrile was identified as a superior solvent, and the reaction time was significantly reduced from 20 hours to 4 hours without compromising the yield. scielo.brchemrxiv.org

    The table below summarizes typical parameters that are optimized in benzamide synthesis.

    ParameterVariableEffect on ReactionSource
    Solvent DCM, DMF, Acetonitrile, Water, Solvent-freeInfluences solubility of reactants and reaction rate. Acetonitrile can offer a good balance between conversion and selectivity. researchgate.netscielo.br
    Temperature 0°C to 110°CHigher temperatures can increase reaction rate but may lead to side products. Ice-cooling is used for highly reactive species like acyl chlorides. researchgate.net
    Catalyst Loading 10 mol% to 30 mol%Increasing catalyst amount can improve yield up to an optimal point. researchgate.net
    Base Aqueous NaOH, Organic bases (e.g., Triethylamine)Neutralizes acidic byproducts (e.g., HCl), driving the reaction forward.
    Reaction Time 2 to 48 hoursOptimized to ensure complete conversion of starting materials while minimizing degradation. researchgate.netscielo.br

    Derivatization Strategies for this compound Analogs

    To explore the structure-activity relationships (SAR) and develop analogs with potentially improved properties, derivatization of the parent molecule is a common strategy. Modifications can be made to the benzamide core, the bifuran moiety, or the connecting methylene (B1212753) linker.

    The benzamide core is a frequent target for modification to alter the electronic and steric properties of the molecule. Introducing various substituents onto the phenyl ring can significantly impact biological activity. nih.gov

    SAR studies on other N-substituted benzamide derivatives have shown that the position and nature of substituents are critical. nih.gov For example, in a series of benzamide-based histone deacetylase inhibitors, it was found that a substituent at the 2-position of the phenyl ring was important for antiproliferative activity, whereas adding a chlorine atom or a nitro-group elsewhere on the ring often decreased activity. nih.gov

    Common modifications include the introduction of:

    Electron-donating groups (e.g., methyl, methoxy)

    Electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) nih.gov

    Groups capable of hydrogen bonding (e.g., hydroxyl, amino)

    Bulky groups (e.g., tert-butyl) to probe steric interactions semanticscholar.org

    The synthesis of these analogs typically involves using the appropriately substituted benzoic acid or benzoyl chloride in the amide coupling step. nanobioletters.com For example, N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is an analog with a modification on the benzamide core. smolecule.com

    The bifuran moiety offers several positions for functionalization, which can influence the molecule's interaction with biological targets through mechanisms like π-π stacking. The furan rings are susceptible to electrophilic substitution, and the presence of heteroatoms provides sites for coordination.

    Potential modifications include:

    Halogenation : Introducing bromine or chlorine atoms.

    Alkylation : Adding methyl or other alkyl groups.

    Oxidation : The bifuran system can be oxidized to form diketones. smolecule.com

    Substitution : Replacing one of the furan rings with another heterocycle, such as a thiazole (B1198619) or pyrazole, to create bioisosteres. semanticscholar.org

    The synthesis of such analogs would require the preparation of a functionalized bifuran precursor prior to the aminomethylation and amide coupling steps.

    The methylene (-CH2-) group that connects the bifuran and benzamide components serves as a linker. Its length, rigidity, and composition can be altered to adjust the spatial orientation of the two main moieties.

    Strategies for linker modification include:

    Homologation : Extending the linker to an ethyl (-CH2CH2-) or propyl group.

    Introduction of Heteroatoms : Replacing the methylene group with an ether (-O-) or sulfide (B99878) (-S-) linkage, as demonstrated in the synthesis of certain 5-HT4 receptor agonists. nih.gov

    Increasing Rigidity : Incorporating the linker into a cyclic structure, such as a cyclopropane (B1198618) ring, to restrict conformational freedom.

    N-Alkylation : Substituting the amide proton with an alkyl group (e.g., N-methyl) can alter hydrogen bonding capabilities and solubility.

    These modifications typically require the synthesis of a different amine precursor, for example, 2-([2,2'-bifuran]-5-yl)ethanamine for a longer linker, which would then be coupled with the desired benzoyl derivative.

    Advanced Spectroscopic and Crystallographic Elucidation of N 2,2 Bifuran 5 Ylmethyl Benzamide Structure

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment within a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of the N-([2,2'-bifuran]-5-ylmethyl)benzamide structure.

    Proton (¹H) NMR Spectral Analysis and Signal Correlation

    The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The benzoyl group would present a characteristic pattern in the aromatic region, with the two ortho-protons deshielded by the carbonyl group's anisotropic effect, likely appearing as a multiplet around 7.8 ppm. The meta and para protons are expected to resonate further upfield, between 7.4 and 7.6 ppm. chemicalbook.com

    The amide proton (N-H) would typically appear as a broad singlet or a triplet (due to coupling with the adjacent methylene (B1212753) protons) in the range of 6.5-8.5 ppm. The methylene bridge protons (-CH₂-) are expected to produce a doublet around 4.6 ppm, showing a clear correlation to the amide proton.

    The bifuran moiety presents a more complex set of signals. The protons on the furan (B31954) ring attached to the methylene linker (H-3 and H-4) would likely appear as doublets around 6.1-6.4 ppm. For the terminal furan ring, three distinct proton signals are expected: H-5' would be the most downfield, around 7.4 ppm, while H-3' and H-4' would resonate in the 6.3-6.5 ppm region. researchgate.net

    Predicted ¹H NMR Data for this compound Predicted data based on analogous structures.

    Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
    Amide (N-H)~8.0t (triplet)1H
    Benzoyl (ortho)~7.8m (multiplet)2H
    Benzoyl (meta, para)7.4 - 7.6m (multiplet)3H
    Furan (H-5')~7.4m (multiplet)1H
    Furan (H-3', H-4')6.3 - 6.5m (multiplet)2H
    Furan (H-3, H-4)6.1 - 6.4m (multiplet)2H
    Methylene (-CH₂-)~4.6d (doublet)2H

    Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

    The ¹³C NMR spectrum provides information on the carbon skeleton. The amide carbonyl carbon is expected to be the most downfield signal, appearing around 167 ppm. The aromatic carbons of the benzoyl ring would resonate in the typical 127-135 ppm region, with the quaternary carbon attached to the carbonyl group appearing around 134 ppm. researchgate.net

    The methylene bridge carbon would be found in the aliphatic region, predicted to be around 40 ppm. The eight carbons of the bifuran system are expected to resonate between 105 and 155 ppm. The carbons bonded to oxygen (C2, C5, C2', C5') will be the most deshielded within this range. The carbons at the junction of the two rings (C2) and the link to the methylene group (C5) would be identifiable as quaternary carbons. nih.gov

    Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures.

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)
    Amide (C=O)~167
    Furan (quaternary C-O)145 - 155
    Furan (protonated C-H)105 - 143
    Benzoyl (quaternary)~134
    Benzoyl (protonated)127 - 132
    Methylene (-CH₂-)~40

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

    Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

    COSY (Correlation Spectroscopy) would establish proton-proton couplings. Key correlations would be observed between the adjacent protons on the benzoyl ring, between the protons within each furan ring, and crucially, between the amide N-H proton and the methylene -CH₂- protons. researchgate.netresearchgate.net

    HSQC (Heteronuclear Single Quantum Coherence) would map each proton to its directly attached carbon. numberanalytics.comwikipedia.org This would definitively link the proton signals predicted in section 3.1.1 to the carbon signals predicted in section 3.1.2, confirming, for example, the C-H pairs in the furan and benzene (B151609) rings. numberanalytics.comlibretexts.org

    HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. libretexts.org The most informative HMBC correlations would be:

    From the methylene protons (-CH₂-) to the amide carbonyl carbon and to carbons C-5 and C-4 of the adjacent furan ring.

    From the amide proton (N-H) to the methylene carbon and the carbonyl carbon.

    From the ortho-protons of the benzoyl ring to the carbonyl carbon.

    From the furan protons to adjacent carbons within the bifuran system, confirming the linkage between the two furan rings. redalyc.orgrsc.org

    Infrared (IR) Spectroscopy for Identification of Key Functional Groups

    IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

    Characteristic Amide Bond Vibrations

    The secondary amide linkage in this compound would give rise to several distinct absorption bands. spectroscopyonline.com

    N-H Stretching: A single, prominent band is expected in the region of 3370-3300 cm⁻¹. spectroscopyonline.comspcmc.ac.in

    Amide I Band (C=O Stretching): This is typically the most intense band in the spectrum for an amide and is predicted to appear strongly in the 1680-1640 cm⁻¹ range. spcmc.ac.inblogspot.com

    Amide II Band (N-H Bending): A strong absorption, often appearing near the Amide I band, is expected between 1570 and 1515 cm⁻¹, resulting from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comspcmc.ac.in

    Furan Ring and Aromatic System Modes

    The vibrations associated with the aromatic and furan rings provide further structural confirmation.

    Aromatic C-H Stretching: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

    Aliphatic C-H Stretching: Absorptions for the methylene (-CH₂-) group should appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

    C=C Stretching: Both the benzene and furan rings will exhibit characteristic C=C stretching vibrations, appearing as multiple bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz

    Furan C-O-C Stretching: The furan rings should show strong, characteristic absorptions corresponding to asymmetric C-O-C stretching, typically in the 1250-1000 cm⁻¹ range.

    Predicted IR Absorption Data for this compound Predicted data based on analogous structures.

    Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
    3370 - 3300N-H StretchSecondary Amide
    3100 - 3000C-H StretchAromatic & Furan
    2960 - 2850C-H StretchAliphatic (CH₂)
    1680 - 1640C=O Stretch (Amide I)Secondary Amide
    1600 - 1450C=C StretchAromatic & Furan
    1570 - 1515N-H Bend (Amide II)Secondary Amide
    1250 - 1000C-O-C StretchFuran

    Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

    Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through controlled fragmentation.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. For this compound, the elemental composition is C₁₆H₁₃NO₃. In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), distinguishing it from other ions with the same nominal mass but different elemental compositions.

    The theoretical exact mass of the protonated molecule is calculated and compared against the experimentally measured value. A minimal mass error provides strong evidence for the correct molecular formula.

    Table 1: HRMS Data for this compound

    Ion SpeciesMolecular FormulaTheoretical m/zTypical Mass Analyzer
    [M+H]⁺C₁₆H₁₄NO₃⁺268.0968Orbitrap or TOF

    Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

    Tandem Mass Spectrometry (MS/MS) is utilized to probe the compound's structure by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) would likely lead to cleavages at the most labile bonds, primarily the amide and the benzylic C-N bond.

    Expected fragmentation pathways for benzamide-containing structures often involve the formation of a stable benzoyl cation. researchgate.net Cleavage of the C-N bond between the methylene group and the amide nitrogen would yield a prominent bifuran-methyl cation. The fragmentation of the bifuran moiety itself can also occur.

    Table 2: Predicted Major Fragment Ions in MS/MS Spectrum of this compound

    Proposed Fragment StructureFormulaPredicted m/zOrigin
    Benzoyl cationC₇H₅O⁺105.0335Cleavage of the amide C-N bond
    Phenyl cationC₆H₅⁺77.0386Loss of CO from the benzoyl cation researchgate.net
    [2,2'-bifuran]-5-ylmethyl cationC₉H₇O₂⁺147.0441Cleavage of the benzylic C-N bond
    Protonated benzamide (B126)C₇H₈NO⁺122.0600Cleavage of the bond between the methylene and furan ring

    X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

    X-ray crystallography provides definitive, high-resolution three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of atoms. This technique is the gold standard for determining the absolute conformation and packing of molecules in the solid state.

    Crystal Structure Determination and Refinement

    To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is subsequently solved using direct methods or Patterson methods and refined to yield a final, detailed atomic model. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net

    Table 3: Hypothetical Crystallographic Data for this compound

    ParameterTypical Value/Description
    Crystal SystemMonoclinic or Orthorhombic nih.govnih.gov
    Space Groupe.g., P2₁/c or Pbca researchgate.net
    Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
    Molecules per Unit Cell (Z)e.g., 4 or 8 nih.govnih.gov
    Final R-factor (R₁)< 0.05 for a well-refined structure researchgate.net
    Data Collection TemperatureTypically 100-296 K nih.govnih.gov

    Chromatographic Techniques for Purity Assessment and Isolation

    Chromatographic methods are essential for both the isolation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of a non-volatile organic compound.

    A typical HPLC analysis would involve injecting a solution of the compound onto a reversed-phase column (e.g., C18). The compound is then eluted using a mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks. For preparative purposes, the eluent fraction containing the pure compound is collected.

    Table 4: Typical HPLC Conditions for Purity Analysis

    ParameterTypical Condition
    ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mm
    Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
    Flow Rate1.0 mL/min
    DetectionUV-Vis at ~254 nm
    Expected ResultA single major peak indicating high purity (>95%)

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound such as this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.

    The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

    Typical HPLC Parameters for Analysis of Related Benzamide Derivatives:

    ParameterTypical Conditions
    Column C18 (Octadecylsilyl) silica (B1680970) gel, particle size 3-5 µm, dimensions e.g., 4.6 mm x 150 mm
    Mobile Phase A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
    Flow Rate 0.5 - 1.5 mL/min
    Detection UV-Vis detector, typically monitoring at a wavelength where the aromatic and furan rings exhibit strong absorbance (e.g., 254 nm).
    Injection Volume 5 - 20 µL
    Column Temperature Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility.

    This table represents typical starting conditions for method development for benzamide-containing compounds and would require optimization for this compound.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation of compounds by providing information about their molecular weight and fragmentation patterns.

    Following separation by the HPLC component, the eluent is introduced into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) is a common and suitable technique. In the positive ion mode, the molecule would be expected to be protonated to form the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight determination.

    Anticipated LC-MS Data for this compound:

    ParameterExpected Value / Condition
    Ionization Mode Electrospray Ionization (ESI), likely in positive mode.
    Molecular Formula C₁₆H₁₃NO₃
    Molecular Weight 267.28 g/mol
    Expected Ion (m/z) [M+H]⁺ = 268.09
    Fragmentation Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as cleavage of the amide bond or fragmentation of the bifuran moiety.

    The data in this table is theoretical and based on the chemical structure of this compound. Actual experimental results would be required for confirmation.

    Computational and Theoretical Investigations of N 2,2 Bifuran 5 Ylmethyl Benzamide

    Analysis of Non-Covalent Interactions

    Hirshfeld Surface Analysis

    A Hirshfeld surface analysis of N-([2,2'-bifuran]-5-ylmethyl)benzamide would typically be employed to visualize and quantify intermolecular interactions within its crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties such as normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified.

    Energy Framework Analysis

    Energy framework analysis is a computational tool used to investigate the energetic architecture of a crystal by calculating the interaction energies between a central molecule and its neighbors. This method helps in understanding the stabilization of the crystal structure by quantifying the contributions of electrostatic, dispersion, and total energy frameworks.

    For this compound, this analysis would reveal the topology and strength of the intermolecular interactions, indicating the dominant forces in the crystal packing. Typically, results are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction energy. Without the necessary computational studies, the specific energy frameworks for this compound cannot be described.

    Hydrogen Bonding Network Characterization

    The molecular structure of this compound, featuring a benzamide (B126) group, suggests the potential for hydrogen bonding. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In a crystalline state, it is highly probable that intermolecular N-H···O=C hydrogen bonds would be a key feature of the supramolecular assembly.

    Conformational Analysis and Torsional Barriers

    The conformational landscape of this compound is determined by the rotational freedom around several single bonds, including the C-N amide bond, the bond connecting the benzamide moiety to the bifuran ring system, and the bond between the two furan (B31954) rings. Conformational analysis would identify the low-energy conformers and the energy barriers to rotation around these bonds.

    The rotation around the C-N amide bond in benzamides is known to have a significant energy barrier due to the partial double bond character. The orientation of the benzoyl group relative to the bifuranmethyl substituent would also be a key conformational feature. Theoretical calculations, such as Density Functional Theory (DFT), would be necessary to map the potential energy surface and quantify the torsional barriers. As no such computational studies for this compound were found, its specific conformational preferences and rotational energy barriers remain uncharacterized.

    Chemical Reactivity and Transformations of N 2,2 Bifuran 5 Ylmethyl Benzamide

    Reactions of the Bifuran System

    The [2,2'-bifuran] system is characterized by its high π-electron density, which makes it significantly more reactive than aromatic systems like benzene (B151609). chemicalbook.com This heightened reactivity influences its susceptibility to electrophilic attack and its potential for ring-opening under certain conditions.

    The bifuran moiety is prone to electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the oxygen atoms in the furan (B31954) rings, which enhances the nucleophilicity of the carbon atoms. pearson.com In furan itself, electrophilic attack preferentially occurs at the 2-position (α-carbon) because the resulting carbocation intermediate is more stabilized by resonance. chemicalbook.compearson.com

    In the case of N-([2,2'-bifuran]-5-ylmethyl)benzamide, the existing substituent at the 5-position will direct incoming electrophiles to the other available positions on the bifuran rings. The substitution pattern will be influenced by both the electronic effects of the substituent and steric hindrance. Common EAS reactions that the bifuran system could undergo include:

    Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the bifuran ring.

    Nitration: Substitution with a nitro group (-NO2).

    Sulfonation: Introduction of a sulfonic acid group (-SO3H).

    Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups.

    These reactions typically proceed under milder conditions than those required for less reactive aromatic compounds like benzene. pearson.com

    The furan rings within the bifuran system are susceptible to cleavage under various conditions, including strong acids or oxidizing agents. mdpi.com This reactivity is a notable characteristic of the furan nucleus and can lead to a variety of degradation products. The bifuran moiety can be oxidized to yield diketones. smolecule.com

    Pathways for ring-opening can be initiated by:

    Acid Catalysis: In the presence of strong acids, protonation of the oxygen atom can lead to ring-opening, forming carbonyl-containing compounds. mdpi.com

    Oxidative Cleavage: Oxidizing agents can attack the electron-rich double bonds of the furan rings, leading to their cleavage and the formation of dicarbonyl compounds or their derivatives. osti.gov

    The stability of the bifuran system in this compound will be dependent on the specific reaction conditions, with high temperatures and extreme pH values increasing the likelihood of ring degradation.

    Reactions Involving the Benzamide (B126) Moiety

    The benzamide moiety is a relatively stable functional group, but the amide linkage and the benzene ring can participate in several chemical transformations.

    The amide bond in the benzamide group can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding benzoic acid and [2,2'-bifuran]-5-ylmethanamine.

    The carbonyl group of the benzamide can undergo reduction. smolecule.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine, yielding N-benzyl-[2,2'-bifuran]-5-ylmethanamine.

    The benzamide group itself is generally resistant to oxidation. However, under forcing conditions, the benzene ring can be degraded. More relevant is the oxidation of N-alkylbenzamides, which can occur at the carbon atom attached to the nitrogen. rsc.org

    Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2,2 Bifuran 5 Ylmethyl Benzamide

    Design Principles for N-([2,2'-bifuran]-5-ylmethyl)benzamide Analogs

    The design of analogs of this compound is guided by established medicinal chemistry strategies, including pharmacophore modeling and bioisosteric replacement, to optimize potency, selectivity, and pharmacokinetic properties.

    Rational Design Based on Pharmacophore Models

    Pharmacophore modeling is a crucial component in the rational design of new bioactive molecules. A pharmacophore model for this compound analogs would likely be derived from the study of structurally similar compounds that have demonstrated significant biological activity. For instance, in a study of furan-2-carboxamides as antibiofilm agents targeting the LasR receptor in Pseudomonas aeruginosa, a pharmacophore model was developed based on the binding mode of these compounds. This model highlighted the importance of a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H), and hydrophobic features contributed by the furan (B31954) and other aromatic rings. nih.gov

    Based on such models, the key pharmacophoric features of this compound analogs can be hypothesized as:

    Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide (B126) group.

    Hydrogen Bond Donor: The N-H group of the benzamide linkage.

    Aromatic/Hydrophobic Regions: The benzoyl ring and the bifuran moiety. The bifuran system, with its extended aromaticity and specific spatial arrangement, likely plays a significant role in binding to target proteins through π-π stacking or hydrophobic interactions.

    Linker: The methylene (B1212753) (-CH2-) group connecting the bifuran and the benzamide nitrogen provides conformational flexibility, which can be crucial for optimal orientation within a binding site.

    By modifying the substituents on the benzoyl ring or the bifuran moiety, and by altering the nature of the linker, new analogs can be designed to better fit the pharmacophore model of a specific biological target, thereby enhancing their activity.

    Bioisosteric Replacements within the Scaffold

    Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. For this compound, several bioisosteric replacements can be envisioned:

    Amide Bond Replacements: The amide bond is susceptible to enzymatic cleavage. Replacing it with more stable bioisosteres such as a triazole, oxadiazole, or a reversed amide could enhance the metabolic stability of the analogs.

    Bifuran Moiety Replacements: The bifuran ring system can be replaced with other bicyclic aromatic or heteroaromatic systems like benzofuran, benzothiophene, or indole (B1671886) to explore different hydrophobic interactions and electronic properties. The choice of the bioisostere would depend on the specific requirements of the target binding pocket.

    Benzoyl Ring Replacements: The benzoyl group can be substituted with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or pyrazole, to modulate the electronic distribution and hydrogen bonding capacity of the molecule.

    In Vitro Bioactivity Profiling and Target Interaction Studies (Mechanistic Focus)

    The in vitro bioactivity of this compound analogs can be assessed through a variety of assays to determine their mechanism of action. These studies typically focus on enzymatic inhibition, receptor binding, and modulation of cellular pathways.

    Enzymatic Inhibition Assays

    Benzamide and furan derivatives have been reported to inhibit various enzymes. For example, a series of new carboxamide derivatives bearing a benzenesulphonamide moiety were synthesized and evaluated as selective cyclooxygenase-II (COX-II) inhibitors. nih.gov While not direct analogs, this study highlights the potential for benzamide-containing compounds to act as enzyme inhibitors.

    An enzymatic inhibition assay for a hypothetical analog, Analog A , against a target enzyme could yield the following results:

    CompoundTarget EnzymeIC50 (µM)
    Analog A Hypothetical Kinase X15.2
    Reference Inhibitor Hypothetical Kinase X2.5

    This is a hypothetical data table for illustrative purposes.

    Such assays are crucial for determining the potency of the analogs and for establishing a preliminary structure-activity relationship. For instance, modifications to the bifuran moiety that increase its electron-donating or -withdrawing properties could be correlated with changes in inhibitory activity.

    Receptor Binding Studies

    The ability of this compound analogs to bind to specific receptors can be quantified using radioligand binding assays. These studies are essential for identifying the molecular targets of the compounds. For instance, furan-2-carboxamide derivatives have been investigated as antibiofilm agents, with molecular docking studies suggesting their interaction with the LasR receptor of P. aeruginosa. nih.gov

    A hypothetical receptor binding assay for Analog B could be presented as follows:

    CompoundReceptorKi (nM)
    Analog B Hypothetical Receptor Y85
    Reference Ligand Hypothetical Receptor Y12

    This is a hypothetical data table for illustrative purposes.

    These studies can reveal the affinity of the analogs for a particular receptor and can guide further optimization of the chemical structure to improve binding.

    Cellular Pathway Modulation in Model Systems

    Beyond direct enzyme or receptor interactions, it is important to understand how these compounds affect cellular pathways. The bifuran and benzamide scaffolds are present in molecules with a wide range of biological activities, including antimicrobial and anticancer effects. For example, certain benzamide derivatives have been shown to exhibit antifungal activity. nih.gov

    The effect of a hypothetical analog, Analog C , on a cellular pathway could be assessed by measuring the expression of a key downstream protein, as shown in the table below:

    TreatmentConcentration (µM)Expression of Protein Z (% of control)
    Vehicle Control -100
    Analog C 185
    Analog C 1042
    Analog C 5015

    This is a hypothetical data table for illustrative purposes.

    These cellular assays provide valuable information on the functional consequences of target engagement and can help to elucidate the mechanism of action of the compounds in a more complex biological context.

    Computational Approaches in SAR Elucidation

    Computational studies are indispensable for elucidating the complex structure-activity relationships of this compound. These approaches allow for the rational design of new derivatives with improved biological profiles.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and its analogues, docking simulations can identify key interactions within the binding pocket of a biological target. These simulations help in understanding how the bifuran and benzamide moieties contribute to the binding affinity. For instance, the simulations can reveal hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. The binding affinities, often expressed as a docking score or binding energy, can be used to rank different derivatives and prioritize them for synthesis and biological testing. nih.govindexcopernicus.com

    Table 1: Illustrative Molecular Docking Results for this compound Analogues

    Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues
    This compound Protein X -8.5 Tyr23, Phe87, Leu102
    Analogue 1 (with -OCH3 on benzamide) Protein X -9.1 Tyr23, Phe87, Arg110 (H-bond)
    Analogue 2 (with -Cl on benzamide) Protein X -8.8 Tyr23, Phe87, Leu102
    Analogue 3 (with different linker) Protein X -7.9 Phe87, Leu102

    Note: This data is illustrative and intended to represent typical results from molecular docking studies.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound derivatives, QSAR studies can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined activities. These models can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process.

    Molecular Dynamics Simulations for Binding Stability

    Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the binding mode predicted by molecular docking. For this compound, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the binding event. The stability of key interactions, such as hydrogen bonds, can be monitored throughout the simulation to confirm their importance for binding.

    Correlation of Structural Features with Observed Biological Activity (In Vitro/In Silico)

    The biological activity of this compound and its derivatives is closely linked to their structural features. Both in vitro experimental data and in silico computational results contribute to a comprehensive understanding of these relationships.

    Impact of Substituent Electronic and Steric Effects

    The electronic and steric properties of substituents on the benzamide ring of this compound can significantly influence its biological activity. Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or other electrostatic interactions with the target. Steric bulk can also play a crucial role; larger substituents may enhance binding by filling a hydrophobic pocket or, conversely, may cause steric clashes that reduce binding affinity. Preliminary SAR studies on other benzamide derivatives have shown that the nature and position of substituents are critical for their anti-proliferative activity. nih.govresearchgate.net

    Table 2: Illustrative SAR Data for this compound Analogues

    Substituent on Benzamide Ring Electronic Effect Steric Effect In Vitro Activity (IC50, µM)
    -H Neutral Small 5.2
    4-OCH3 Electron-donating Medium 2.8
    4-Cl Electron-withdrawing Medium 4.1
    4-NO2 Strongly electron-withdrawing Medium 8.5
    3,5-diCl Electron-withdrawing Large 6.3

    Note: This data is illustrative and intended to represent typical results from SAR studies.

    Future Research Directions for N 2,2 Bifuran 5 Ylmethyl Benzamide

    Exploration of Novel Synthetic Pathways and Sustainable Synthesis

    The development of novel and sustainable synthetic routes is paramount for the future accessibility and application of N-([2,2'-bifuran]-5-ylmethyl)benzamide and its analogs. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient and environmentally benign methodologies.

    Green chemistry principles offer a roadmap for these advancements. nih.govbohrium.com This includes the exploration of catalytic methods for amide bond formation, which can replace superstoichiometric coupling agents and reduce waste. Biocatalytic approaches, utilizing enzymes such as lipases, present a particularly attractive avenue for sustainable amide synthesis due to their high selectivity and operation under mild conditions. nih.govrsc.org The use of greener and safer solvents, such as cyclopentyl methyl ether, can further enhance the environmental profile of the synthesis. nih.gov Additionally, solvent-free reaction conditions and the use of enol esters as acyl donors represent clean and ecocompatible pathways for N-benzoylation. tandfonline.comfigshare.comtandfonline.com

    For the bifuran core, research into novel cross-coupling strategies could provide more direct and atom-economical routes. This could involve exploring direct C-H activation/functionalization of furan (B31954) rings, thereby avoiding the need for pre-functionalized starting materials. The development of one-pot or tandem reactions that construct the entire molecular framework in a single, streamlined process would also represent a significant step forward in synthetic efficiency.

    Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches

    FeatureTraditional SynthesisFuture Sustainable Synthesis
    Amide Formation Stoichiometric coupling agents (e.g., DCC, HATU)Catalytic methods (e.g., boronic acid catalysis), Biocatalysis (e.g., lipases) nih.govrsc.org
    Solvents Chlorinated hydrocarbons, DMFGreener alternatives (e.g., CPME), Water, Solvent-free conditions nih.govtandfonline.com
    Byproducts Significant stoichiometric wasteMinimal byproducts (e.g., water, H2) bohrium.com
    Energy Input Often requires heatingRoom temperature or mild heating
    Atom Economy LowerHigher

    Advanced Spectroscopic Probes for Dynamic Structural Behavior

    The conformational flexibility of the bifuran moiety and the potential for restricted rotation around the amide bond in this compound suggest a rich and complex dynamic structural behavior. nanalysis.com Advanced spectroscopic techniques will be instrumental in elucidating these dynamics, which are likely crucial for the molecule's interactions with biological targets.

    Future research should employ sophisticated Nuclear Magnetic Resonance (NMR) techniques to probe the molecule's conformational landscape. nanalysis.com Dynamic NMR (DNMR) studies can be used to quantify the rotational barriers around the C-N amide bond and the C-C bond connecting the furan rings. acs.org Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations to map the spatial proximity of different parts of the molecule, offering insights into its preferred conformations in solution. Furthermore, relaxation dispersion NMR can be used to study transiently formed, lowly populated conformational states that may be biologically relevant. nih.gov

    The incorporation of fluorescent probes into the molecular structure represents another exciting research direction. By synthesizing analogs with strategically placed fluorophores, it would be possible to study the molecule's interactions with biomolecules using techniques like Förster Resonance Energy Transfer (FRET). nih.gov Changes in the fluorescence properties of these probes upon binding to a target could provide real-time information on binding events and conformational changes. mdpi.com

    Deepening Theoretical Understanding of Reactivity and Selectivity

    Computational chemistry and theoretical studies will play a vital role in complementing experimental investigations and providing a deeper understanding of the structure, reactivity, and selectivity of this compound. Future research in this area can guide the design of new analogs with optimized properties.

    High-level quantum chemical calculations can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the transition states connecting them. This can provide a theoretical basis for the dynamic behavior observed in NMR studies. acs.org Furthermore, theoretical calculations can be used to predict various spectroscopic properties, aiding in the interpretation of experimental data.

    Quantitative Structure-Activity Relationship (QSAR) modeling will be a powerful tool for understanding how structural modifications influence the biological activity of this class of compounds. archivepp.com By developing robust 3D-QSAR models based on a library of analogs, it will be possible to identify key structural features that are critical for activity. researchgate.netnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. chemijournal.com

    Expansion of the Compound Library for Comprehensive SAR Studies

    A comprehensive understanding of the Structure-Activity Relationships (SAR) of this compound requires the synthesis and biological evaluation of a diverse library of analogs. Future research should focus on systematic structural modifications to probe the importance of different parts of the molecule.

    Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a wide range of structurally diverse compounds based on the bifuran and benzamide (B126) scaffolds. nih.govacs.orgacs.orgnih.govresearchgate.net This could involve varying the substitution pattern on both the furan rings and the benzene (B151609) ring. For instance, introducing different functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at various positions will help to map out the electronic and steric requirements for biological activity. ijabbr.com

    The flexibility of the linker between the bifuran and benzamide moieties can also be explored. Synthesizing analogs with shorter, longer, or more rigid linkers will provide insights into the optimal spatial arrangement of the two key structural components. The furan rings themselves could be replaced with other five-membered heterocycles to investigate the role of the heteroatoms in biological interactions. ijabbr.com

    Table 2: Proposed Structural Modifications for SAR Studies

    Molecular RegionProposed ModificationsRationale
    Benzamide Ring Introduction of various substituents (e.g., -Cl, -F, -CH3, -OCH3) at ortho, meta, and para positions.To probe electronic and steric effects on activity.
    Bifuran Moiety Substitution on one or both furan rings; replacement of furan with other heterocycles (e.g., thiophene, pyrrole).To investigate the importance of the bifuran scaffold and its electronic properties. ijabbr.comijabbr.com
    Amide Linker Variation of linker length and rigidity.To determine the optimal spatial orientation of the bifuran and benzamide units.
    Methyl Linker Replacement with other small alkyl groups or functionalized linkers.To explore the role of the methylene (B1212753) bridge in conformational flexibility and target interactions.

    Integration with Emerging Technologies in Chemical Biology

    The integration of this compound with emerging technologies in chemical biology offers exciting prospects for elucidating its mechanism of action and identifying its cellular targets.

    One promising approach is the development of chemical probes based on the this compound scaffold for use in activity-based protein profiling (ABPP). researchgate.net ABPP utilizes reactive probes to covalently label the active sites of enzymes, allowing for their identification and characterization in complex biological systems. acs.orgacs.org By incorporating a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorophore) into the molecule, it would be possible to identify the specific proteins that it interacts with in a cellular context. sci-hub.senih.gov

    Another powerful technique is photo-affinity labeling, which involves the use of photo-crosslinking probes. researchgate.net By introducing a photo-reactive group, such as a diazirine or an aryl azide, into the structure of this compound, a covalent bond can be formed with its binding partner upon UV irradiation. nih.govnih.gov This would enable the capture and subsequent identification of its cellular targets, even if the interaction is transient or of low affinity.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.